molecular formula C9H16OS B14422439 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane CAS No. 79894-54-5

2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane

Cat. No.: B14422439
CAS No.: 79894-54-5
M. Wt: 172.29 g/mol
InChI Key: WTYUZDCMRUITFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is an organic compound characterized by its unique structure, which includes a propylsulfanyl group attached to an ethynyl group, further connected to a methylated propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-propanol with propylsulfanylacetylene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the propylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-{[(ethylsulfanyl)ethynyl]oxy}propane
  • 2-Methyl-2-{[(butylsulfanyl)ethynyl]oxy}propane
  • 2-Methyl-2-{[(phenylsulfanyl)ethynyl]oxy}propane

Uniqueness

2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is unique due to the specific length and structure of its propylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

79894-54-5

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

2-methyl-2-(2-propylsulfanylethynoxy)propane

InChI

InChI=1S/C9H16OS/c1-5-7-11-8-6-10-9(2,3)4/h5,7H2,1-4H3

InChI Key

WTYUZDCMRUITFO-UHFFFAOYSA-N

Canonical SMILES

CCCSC#COC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.